5-phenylpent-4-ynoic Acid
Overview
Description
5-Phenylpent-4-ynoic Acid (PPA) is a chemical compound that belongs to the category of substituted propiolic acids. It has a molecular weight of 174.2 and is typically available in powder form .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves the use of copper (I) iodide, diethylamine, and palladium diacetate, followed by a reaction with potassium hydroxide . Other methods involve the use of chromium (VI) oxide and sulfuric acid in acetone .Molecular Structure Analysis
The IUPAC name for this compound is 5-phenyl-4-pentynoic acid . The InChI code for this compound is 1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Applications
5-Phenylpent-4-ynoic acid and its derivatives have been extensively studied in the field of organic synthesis. Caporusso and Lardicci (1983) demonstrated the synthesis of chiral alk-1-ynes, including this compound derivatives, through a stereospecific bromination–dehydrobromination procedure, indicating its utility in chiral synthesis (Caporusso & Lardicci, 1983). Additionally, Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, highlighting their potential as selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Parpart et al., 2015).
Use in Chiral Derivatizing Agents
Pérez-Estrada et al. (2012) explored the use of this compound derivatives in the diastereoselective preparation of 2-methoxy-2-phenylpent-3-ynoic acids, demonstrating their potential as reliable chiral derivatizing agents (CDAs) in NMR spectroscopy (Pérez-Estrada et al., 2012).
Radical Trapping in Organic Synthesis
Das and Roy (1994) investigated the role of 5-phenylpent-4-ynyl cobaloxime in trapping radicals under thermal or photochemical conditions, showcasing its application in organic synthesis and radical mechanism studies (Das & Roy, 1994).
Novel Compounds Synthesis
Golovanov et al. (2019) discovered the formation of novel pyridine betaines from reactions involving this compound, highlighting its role in the synthesis of new chemical entities with potential applications in various fields (Golovanov et al., 2019).
Metabolic Products from Microorganisms
Potterat et al. (1994) isolated and characterized phenylpentadienamides from the culture filtrate of Streptomyces sp., indicating the occurrence of this compound derivatives as natural products in microorganisms (Potterat et al., 1994).
Properties
IUPAC Name |
5-phenylpent-4-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450394 | |
Record name | 5-phenylpent-4-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3350-92-3 | |
Record name | 5-phenylpent-4-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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